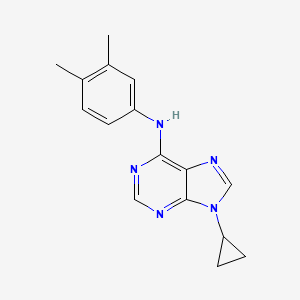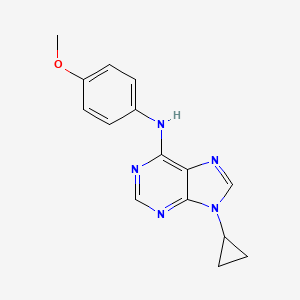
9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine, also known as 9-CP-DMP, is a cyclic amine compound used in scientific research. It is an important molecule in organic synthesis, and has a wide range of applications in scientific research. 9-CP-DMP is an aromatic compound that is composed of a cyclopropyl group and a dimethylphenyl group. It is a versatile molecule that can be used in a variety of research applications, such as drug discovery, drug metabolism, and protein-ligand interactions.
Aplicaciones Científicas De Investigación
9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine is an important molecule in drug discovery and drug metabolism. It has been used to study the structure-activity relationships of drugs, as well as to identify potential drug targets. Additionally, 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine has been used to study the interactions between proteins and small molecules, such as ligands. It has also been used to study the structure and binding affinity of proteins, as well as to develop new drugs.
Mecanismo De Acción
The mechanism of action of 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine is not well understood. However, it is believed to interact with proteins and other molecules in a variety of ways. It is known to bind to proteins, which can alter their structure and function. Additionally, 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine can interact with other molecules, such as enzymes, to catalyze chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine are not well understood. However, it is believed to have a variety of effects on the body. For example, it has been shown to bind to proteins and alter their structure and function. Additionally, 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine has been shown to interact with enzymes and other molecules to catalyze chemical reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine is a versatile molecule that can be used in a variety of research applications. One of the main advantages of using 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine in lab experiments is its ability to bind to proteins and alter their structure and function. Additionally, 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine can interact with enzymes and other molecules to catalyze chemical reactions. However, one of the main limitations of using 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine in lab experiments is that the mechanism of action is not well understood.
Direcciones Futuras
There are a number of potential future directions for research involving 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine. First, further research is needed to better understand the mechanism of action of 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine. Additionally, research is needed to better understand the biochemical and physiological effects of 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine. Furthermore, research is needed to develop new methods for synthesizing 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine. Finally, research is needed to identify new applications for 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine, such as drug discovery and drug metabolism.
Métodos De Síntesis
9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine can be synthesized using a variety of methods. The most common method is the Wittig reaction, which involves the reaction of a phosphonium salt with an alkyl halide. This method is used to produce a variety of cyclic amines, including 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine. Other methods used to synthesize 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine include the Stille reaction, the Ullmann reaction, and the Sharpless asymmetric dihydroxylation.
Propiedades
IUPAC Name |
9-cyclopropyl-N-(3,4-dimethylphenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-10-3-4-12(7-11(10)2)20-15-14-16(18-8-17-15)21(9-19-14)13-5-6-13/h3-4,7-9,13H,5-6H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXNRAPDFMUKSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443205.png)




![4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443254.png)

![N-[(2-fluorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443267.png)


![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B6443309.png)
![2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B6443311.png)

